![molecular formula C12H14ClNO2 B7514980 (4-Chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514980.png)
(4-Chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Overview
Description
(4-Chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as 4-CPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. 4-CPM belongs to the class of piperidine derivatives and is a synthetic compound that is not found in nature.
Scientific Research Applications
Crystal Structure Analysis :
- The crystal structure of an adduct of this compound was studied, revealing specific dihedral angles between benzene and piperidine rings and forming chains in the crystal through hydrogen bonds (Revathi et al., 2015).
Chemical Reactions and Derivatives :
- It is used in reactions to form dihydroindolo[1,2-c]quinazoline derivatives, which were derived from dehydrative cyclization of coupling reaction products (Harano et al., 2007).
- Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized, showing promising antifungal activity (Lv et al., 2013).
Molecular Interactions and Formation :
- The compound plays a role in clathrate formation with benzene guests, where 'edge-to-face interaction' between aromatic rings is crucial (Eto et al., 2011).
Pharmaceutical Applications :
- Synthesized as a key chiral intermediate for the anti-allergic drug Betahistine, showing significant biocompatibility and substrate tolerance in biotransformations (Ni et al., 2012).
- Used in the synthesis and evaluation of derivatives for potential antimicrobial and anticancer activities (Mogilaiah et al., 2009).
Material Science :
- In material science, it has been used in the synthesis of nonlinear optical piperidine derivatives (Revathi et al., 2018).
Spectroscopy and Quantum Chemical Studies :
- Spectroscopic and quantum chemical studies of derivatives have been conducted to understand their molecular structure and reactivity (Jayasheela et al., 2018).
properties
IUPAC Name |
(4-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-3-9(4-6-10)12(16)14-7-1-2-11(15)8-14/h3-6,11,15H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLNHOSFBJIEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.